molecular formula C26H22N2O3S B277001 N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B277001
M. Wt: 442.5 g/mol
InChI Key: ITZKTHBSRJZDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as DBIMBIS, is a sulfonamide derivative that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule possesses a unique structure that makes it an attractive target for drug development, and recent scientific research has explored its synthesis, mechanism of action, and biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, making N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide a potential anticancer agent. N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammation. Inhibition of PDE4 can lead to the suppression of inflammatory responses, making N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide a potential anti-inflammatory agent.
Biochemical and Physiological Effects
N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to inhibit the proliferation of cancer cells, suggesting that it may have potential as a cytostatic agent. Additionally, N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines, which are molecules involved in the initiation and maintenance of inflammation.

Advantages And Limitations For Lab Experiments

N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages for lab experiments, including its high purity and stability. It can be synthesized in large quantities with good reproducibility, making it a suitable compound for high-throughput screening assays. However, N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has some limitations for lab experiments, including its relatively low solubility in aqueous solutions. This can make it difficult to administer in vivo and may limit its bioavailability.

Future Directions

There are several future directions for scientific research on N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One potential direction is the development of novel derivatives of N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide with improved pharmacological properties. Another direction is the investigation of the potential use of N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide and its potential therapeutic applications in other diseases. Overall, N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has shown promising results in scientific research studies and has the potential to be developed into a valuable therapeutic agent.

Synthesis Methods

The synthesis of N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the reaction of 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with benzylamine in the presence of a base. This reaction results in the formation of N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a white solid, which can be purified through recrystallization. This synthesis method has been optimized to produce high yields of N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide with good purity, making it a suitable method for large-scale production.

Scientific Research Applications

N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anticancer activity against several cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been investigated for its potential use as an antiviral agent, with promising results against the hepatitis C virus. Additionally, N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential as a neuroprotective agent, with evidence suggesting that it may protect against oxidative stress-induced neuronal damage.

properties

Product Name

N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Molecular Formula

C26H22N2O3S

Molecular Weight

442.5 g/mol

IUPAC Name

N,N-dibenzyl-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C26H22N2O3S/c1-27-23-15-16-24(21-13-8-14-22(25(21)23)26(27)29)32(30,31)28(17-19-9-4-2-5-10-19)18-20-11-6-3-7-12-20/h2-16H,17-18H2,1H3

InChI Key

ITZKTHBSRJZDKT-UHFFFAOYSA-N

SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5)C=CC=C3C1=O

Canonical SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5)C=CC=C3C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.